This compound can be classified as an amino acid derivative, specifically a substituted amino acid, which is part of the broader category of non-proteinogenic amino acids. It is synthesized through various chemical methods, often involving cycloalkane derivatives and functional group modifications.
The synthesis of (2S)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid can be achieved through several synthetic routes:
The molecular formula for (2S)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid is , with a molecular weight of approximately 185.23 g/mol. The structure features a cycloheptyl ring attached to an amino group and a hydroxyl group, contributing to its chiral nature.
N[C@H](C(=O)O)[C@H]1CCCCC1InChI=1S/C9H15NO3/c10-8(11)7-5-3-1-2-4-6-9(7)12/h1-6,8,10H,7H2,(H,11,12)/t8-/m1/s1(2S)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid is involved in several types of chemical reactions:
The mechanism of action for (2S)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. Ongoing research seeks to elucidate the exact molecular targets and pathways involved in its action.
Relevant data on these properties can be sourced from chemical databases and literature focused on amino acids and their derivatives .
(2S)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid has several scientific uses, particularly in:
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5